![molecular formula C8H7N3O B1446949 Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide CAS No. 1373223-82-5](/img/structure/B1446949.png)
Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide
Overview
Description
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide involves specific chemical reactions. While I don’t have access to specific papers, I can provide general insights. Notably, the main synthesis route for pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via cyclocondensation reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The molecular structure of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide consists of a pyrazole ring fused with a pyridine ring. The specific arrangement of atoms and functional groups determines its properties and reactivity. Unfortunately, I don’t have access to the exact crystallographic data for this compound, but further studies would reveal its precise geometry and bond angles .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide can participate in various chemical reactions. For instance, it may undergo nucleophilic substitutions, cyclizations, or condensations. The specific reactions depend on the functional groups present and the reaction conditions. Further experimental investigations would provide detailed insights into its reactivity and behavior .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyridine derivatives: have shown significant promise as antitumor agents. The core structure of these compounds has been utilized in the design of molecules with potential anticancer activities. Researchers have explored their use as antitumor scaffolds , particularly due to their ability to inhibit various enzymes that are crucial for cancer cell survival .
Enzymatic Inhibitory Activity
These compounds have also been investigated for their enzymatic inhibitory activity . This application is particularly relevant in the development of new drugs, as enzyme inhibition can lead to the suppression of disease-related biochemical pathways. The structural versatility of pyrazolo[1,5-a]pyridine allows for the synthesis of derivatives that can target specific enzymes .
Organic Synthesis
In the field of organic chemistry, pyrazolo[1,5-a]pyridine-7-carboxylic acid amide serves as a functional scaffold for the synthesis of diverse N-heterocyclic compounds. Its synthesis pathway allows for versatile structural modifications , which is essential for creating a variety of compounds with desired properties .
Photophysical Properties
The photophysical properties of pyrazolo[1,5-a]pyridine derivatives make them attractive for material science applications. They exhibit high quantum yields and excellent photostability , which are desirable traits for materials used in optoelectronic devices .
Biological Activities
Beyond antitumor effects, pyrazolo[1,5-a]pyridine derivatives have been found to possess a range of biological activities. This makes them valuable for pharmaceutical applications where they can be used to modulate biological pathways and treat various diseases .
Chemotherapeutic Sensitivity
Research has indicated that pyrazolo[1,5-a]pyridine derivatives can increase chemosensitivity in cancer cells, particularly those deficient in certain checkpoints. This application is crucial for developing chemotherapeutic agents that are more effective against resistant cancer cell lines .
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-3-1-2-6-4-5-10-11(6)7/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUWRUPDFQQBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286844 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide | |
CAS RN |
1373223-82-5 | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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